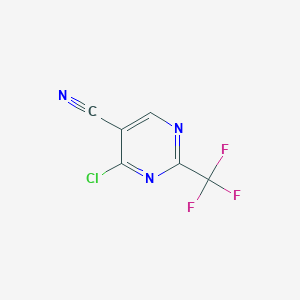
8-(4-Chlorophenylthio) adenosine-3',5'-cyclic monophosphorothioate, SP-isomer sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is a synthetic compound that acts as a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is widely used in biochemical research due to its ability to modulate protein kinase activity, particularly protein kinase A (PKA) and protein kinase G (PKG). This compound is known for its stability and effectiveness in various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt involves multiple steps, starting with the modification of adenosine. The key steps include:
Thioether Formation:
Cyclization: Formation of the cyclic monophosphate structure.
Thioate Introduction: Incorporation of the monophosphorothioate group.
Isomer Separation: Isolation of the SP-isomer.
Sodium Salt Formation: Conversion to the sodium salt form for increased solubility and stability.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is extensively used in scientific research, including:
Chemistry: As a tool to study cyclic nucleotide signaling pathways.
Biology: To investigate cellular processes regulated by cAMP, such as cell proliferation and differentiation.
Medicine: In the development of therapeutic agents targeting cAMP-dependent pathways.
Industry: Used in the production of biochemical assays and diagnostic kits.
作用機序
The compound exerts its effects by mimicking the natural cAMP molecule, binding to and activating protein kinase A (PKA) and protein kinase G (PKG). This activation leads to the phosphorylation of various target proteins, modulating their activity and influencing numerous cellular pathways. The SP-isomer specifically interacts with the regulatory subunits of these kinases, enhancing their activity.
類似化合物との比較
Similar Compounds
- 8-Bromoadenosine-3’,5’-cyclic monophosphate (8-Br-cAMP)
- 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate (8-CPT-cAMP)
- N6-Benzoyladenosine-3’,5’-cyclic monophosphate (N6-Bz-cAMP)
Uniqueness
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is unique due to its enhanced stability and specificity for PKA and PKG. The presence of the monophosphorothioate group provides resistance to degradation by phosphodiesterases, making it a more potent and long-lasting analog compared to other cAMP derivatives.
特性
分子式 |
C16H15ClN5O5PS2 |
|---|---|
分子量 |
487.9 g/mol |
IUPAC名 |
6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H15ClN5O5PS2/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20) |
InChIキー |
IVNQJYQKSYRLTE-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)

![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)







![6-Vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12069855.png)

